molecular formula C18H15IN2O3 B15043588 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 300716-33-0

1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B15043588
CAS No.: 300716-33-0
M. Wt: 434.2 g/mol
InChI Key: ZPWGTUXEOPRRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₁₈H₁₅IN₂O₃) is a quinoline-3-carboxamide derivative characterized by:

  • 1-Ethyl substitution at the nitrogen atom of the quinoline ring.
  • 4-Hydroxy and 2-oxo groups on the quinoline core.
  • A carboxamide linkage to a 4-iodophenyl moiety .

Its structural uniqueness lies in the iodine atom on the phenyl ring, which confers distinct electronic and steric properties compared to other halogenated or substituted analogues.

Properties

CAS No.

300716-33-0

Molecular Formula

C18H15IN2O3

Molecular Weight

434.2 g/mol

IUPAC Name

1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H15IN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23)

InChI Key

ZPWGTUXEOPRRHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)I)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves several steps, typically starting with the formation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Iodophenyl Group: This step involves the iodination of the phenyl ring, which can be done using iodine and a suitable oxidizing agent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under acidic or basic conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Quinoline Core

Alkyl Chain Modifications
  • Example: Hexyl derivative (MFCD01079573) has a molecular weight of 455.54 g/mol versus 434.23 g/mol for the ethyl analogue .
Hydroxy and Oxo Group Positioning

Carboxamide Substituent Variations

Aromatic Ring Substitutions
  • 4-Trifluoromethylphenyl (Tasquinimod): The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability compared to the iodine atom in the target compound. Tasquinimod (C₂₀H₁₇F₃N₂O₄) is used in cancer immunotherapy due to its antiangiogenic properties .
  • 3-Methoxyphenyl (C₁₉H₁₈N₂O₄):
    • The methoxy group introduces steric hindrance and moderate electron-donating effects, contrasting with the bulky iodine atom .
  • 6-Hydroxybenzothiazolyl (X-ray studied analogue):
    • Incorporation of a benzothiazole ring introduces a fused heterocyclic system, altering π-π stacking interactions and tautomeric equilibria (e.g., 2-oxo-4-hydroxy tautomer observed crystallographically) .
Halogen Substituents
  • 4-Iodophenyl vs. However, chlorine’s higher electronegativity may enhance dipole interactions . Example: 1-Allyl-N-(3-chlorophenyl) derivative (MolPort-001-731-311) shows distinct NMR shifts compared to the iodinated target .

Physicochemical and Spectroscopic Properties

Property Target Compound 1-Hexyl Analogue Tasquinimod
Molecular Weight 434.23 g/mol 455.54 g/mol 430.36 g/mol
Predicted CCS (Ų, [M+H]+) 191.1
Melting Point Not reported 153–155°C (synthetic derivatives)
  • NMR Data: Target compound’s 1H NMR would show distinct aromatic proton shifts due to the iodine atom’s deshielding effect. Similar compounds (e.g., 11d–11g in ) exhibit δ 7.5–8.5 ppm for quinoline protons .

Biological Activity

1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, focusing on its antibacterial and antiviral properties.

  • Molecular Formula : C16H16N3O3I
  • Molecular Weight : 434.2 g/mol .

Synthesis

The compound can be synthesized through a series of reactions involving 4-hydroxyquinoline derivatives. The process typically includes:

  • Reaction of 4-hydroxyquinoline with an appropriate amine.
  • Introduction of the iodophenyl group through electrophilic aromatic substitution.
  • Final modifications to yield the carboxamide derivative.

Antibacterial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Antibacterial Activity of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that while the compound exhibits some antibacterial activity, it may not be as potent as other known antibiotics.

Antiviral Activity

The compound's antiviral potential has also been explored, particularly against HIV. In vitro studies demonstrated that it could inhibit viral replication, although further structural modifications may be necessary to enhance its efficacy.

Table 2: Antiviral Activity Against HIV

CompoundIC50 (µM)
1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide>100
Reference Compound16

The IC50 value indicates that the compound requires higher concentrations to achieve a similar effect as established inhibitors, suggesting room for improvement through chemical modifications .

Case Studies

Several studies have highlighted the biological activities of similar quinoline derivatives:

  • Study on Anti-HIV Agents : A series of N'-arylidene derivatives based on the 4-hydroxyquinoline scaffold showed promising anti-HIV activity with IC50 values ranging from 10 to 40 µM. These findings suggest that structural modifications can significantly enhance biological activity .
  • Antibacterial Evaluation : Research evaluating various quinoline derivatives found that compounds with specific substitutions on the quinoline ring exhibited enhanced antibacterial properties, indicating that the presence of electron-withdrawing groups like iodine may play a role in increasing activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.